molecular formula C7H16N4O2 B162285 (2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid CAS No. 137694-74-7

(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Cat. No. B162285
M. Wt: 188.23 g/mol
InChI Key: NTNWOCRCBQPEKQ-RXMQYKEDSA-N
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Description

“(2R)-2-amino-5-[(N’-methylcarbamimidoyl)amino]pentanoic acid” is a compound with a molecular weight of 219.11 . It is also known as “(2R)-5-amino-2-(methylamino)pentanoic acid dihydrochloride” and has the InChI code "1S/C6H14N2O2.2ClH/c1-8-5 (6 (9)10)3-2-4-7;;/h5,8H,2-4,7H2,1H3, (H,9,10);2*1H/t5-;;/m1…/s1" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code mentioned above . It contains a carboxylic acid group and an amine group, which are characteristic of amino acids .


Chemical Reactions Analysis

The compound, being an amide, can participate in various chemical reactions. For instance, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature of 4 degrees Celsius . Amino acids, which this compound is a type of, are known to be colorless, crystalline solids with high melting points greater than 200 degrees Celsius .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWOCRCBQPEKQ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)NCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 2
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 3
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 4
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 5
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Reactant of Route 6
(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid

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